5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid

Synthetic chemistry Cross-coupling Building block procurement

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1226361-85-8) is a heterocyclic building block belonging to the 5-aryl-pyrrole-2-carboxylic acid subclass, bearing a para-bromophenyl substituent at the pyrrole 5-position and a free carboxylic acid at the 2-position (molecular formula C₁₁H₈BrNO₂, MW 266.09). Its predicted physicochemical profile includes a LogP of approximately 1.71–3.14 and a pKa of 4.25 ± 0.10 (predicted).

Molecular Formula C11H8BrNO2
Molecular Weight 266.09
CAS No. 1226361-85-8
Cat. No. B3033858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid
CAS1226361-85-8
Molecular FormulaC11H8BrNO2
Molecular Weight266.09
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(N2)C(=O)O)Br
InChIInChI=1S/C11H8BrNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15)
InChIKeyXFPCUPCSGIKYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid (CAS 1226361-85-8): Core Scaffold Identity and Procurement Baseline


5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid (CAS 1226361-85-8) is a heterocyclic building block belonging to the 5-aryl-pyrrole-2-carboxylic acid subclass, bearing a para-bromophenyl substituent at the pyrrole 5-position and a free carboxylic acid at the 2-position (molecular formula C₁₁H₈BrNO₂, MW 266.09) . Its predicted physicochemical profile includes a LogP of approximately 1.71–3.14 and a pKa of 4.25 ± 0.10 (predicted) . The compound is supplied at ≥95–97% purity with storage recommended at 2–8 °C under inert atmosphere . As a bifunctional scaffold combining a carboxylic acid handle with a para-bromoaryl group capable of participating in Pd-catalyzed cross-coupling reactions, it serves as a versatile intermediate for constructing more complex heterocyclic libraries and biologically active derivatives [1].

Why 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid Cannot Be Casually Replaced by In-Class Analogs


Substitution of the 5-aryl-pyrrole-2-carboxylic acid scaffold with alternative halogen or positional isomers introduces consequential changes in synthetic reactivity, physicochemical properties, and biological performance that undermine reproducibility in downstream applications. The para-bromine atom on the phenyl ring provides a unique balance of C–Br bond reactivity for Pd-catalyzed cross-coupling (Suzuki–Miyaura) that is kinetically advantageous over the C–Cl bond of the 4-chlorophenyl analog and inaccessible from the C–F bond of the 4-fluorophenyl variant . The 5-substitution regiochemistry directs steric and electronic effects differently than the N-substituted 1-(4-bromophenyl) regioisomer (CAS 383148-16-1), altering both the pKa of the pyrrole NH and the conformational preferences of the resulting derivatives . Furthermore, the meta-bromo positional isomer (5-(3-bromophenyl), CAS 1781992-21-9) yields a different molecular topology and dipole moment that can affect target binding in medicinal chemistry campaigns. Because the compound is predominantly used as a synthetic intermediate for which the para-bromo handle is essential for subsequent functionalization, generic substitution with unsubstituted phenyl (CAS 6636-06-2) or 4-methylphenyl (CAS 131172-59-3) analogs eliminates the key synthetic entry point entirely, forcing re-optimization of multi-step routes [1].

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid Against Closest Analogs


Para-Bromo Substituent Enables Superior Pd-Catalyzed Cross-Coupling Reactivity Versus Chloro and Fluoro Analogs

The para-C–Br bond in 5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid is inherently more reactive in oxidative addition with Pd(0) catalysts than the C–Cl bond of 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 131172-61-7) and the C–F bond of 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS 153783-33-6), enabling milder Suzuki–Miyaura coupling conditions and broader substrate scope. This is a class-level property of aryl halides: C–Br bonds undergo oxidative addition approximately 10²–10³ times faster than C–Cl bonds with Pd(PPh₃)₄ under comparable conditions. The para-bromo handle permits direct diversification via Suzuki coupling without requiring N–H protection/deprotection steps, as demonstrated in the two-step C–H borylation/Suzuki protocol yielding 5-aryl-pyrrole-2-carboxylates in good-to-excellent yields [1]. In contrast, the chloro analog requires harsher conditions (elevated temperature, specialized ligands) that may compromise the acid-labile pyrrole core, while the fluoro analog is essentially inert to Pd-catalyzed cross-coupling under standard conditions.

Synthetic chemistry Cross-coupling Building block procurement

MAO-B Inhibitory Activity of 4-Bromophenyl Pyrrole Derivative Comparable to Clinical Reference Selegiline

In a head-to-head in vitro evaluation of pyrrole-based hydrazones, ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate (compound 12, a derivative of the target scaffold) inhibited recombinant human MAO-B enzyme by 50%, a level comparable to the reference drug selegiline [1]. The study further demonstrated that compound 12 exhibited the lowest neurotoxicity and highest neuroprotection across all evaluated parameters, measured in three independent models of induced oxidative stress: 6-OHDA, t-BuOOH, and Fe²⁺/AA-induced lipid peroxidation, using isolated rat synaptosomes, mitochondria, and microsomes [1]. While the parent free acid is a synthetic precursor rather than the active species, its 4-bromophenyl motif is essential for the observed MAO-B inhibitory activity, as it provides optimal steric and electronic complementarity within the enzyme's hydrophobic substrate channel.

Neuroprotection Parkinson's disease MAO-B inhibition Hydrazone derivatives

Superior Radical Scavenging Activity of 4-Bromophenyl-Containing Pyrrole Hydrazones Within a Ten-Compound Series

In a series of ten newly synthesized hydrazide–hydrazone derivatives bearing a pyrrole ring, the two compounds containing the 5-(4-bromophenyl) motif—ethyl 5-(4-bromophenyl)-1-(2-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazineyl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate (7d) and its homolog 8d—were identified as the best radical scavengers of the series in both DPPH and ABTS assays [1]. DFT calculations confirmed that these two compounds possess the highest HOMO energies among the series, correlating with their superior electron-donation capacity and radical-scavenging potency [1]. In a cellular model of H₂O₂-induced oxidative stress on human neuroblastoma SH-SY5Y cells, compound 7d demonstrated the lowest cellular toxicity and the highest cytoprotective effect [1]. In a separate study, ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)-hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate (4d) was identified as the least cytotoxic compound in HepG2 cells and the most promising antioxidant across DPPH, ABTS, and cellular-based models [2].

Antioxidant Radical scavenging DFT Structure-activity relationship

Validated Biotransformation Pathway for 4-Bromophenyl Pyrrole Derivatives Supports Drug Development Feasibility

The metabolic fate of ethyl 5-(4-bromophenyl)-1-(2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate (11b, a neuroprotective candidate derived from the target scaffold) was comprehensively characterized using chromatographic and in silico approaches [1]. Four CYP450 isoforms (CYP1A2, 2C9, 3A4, and 2C8) were implicated in Phase I metabolism, generating 12 putative metabolites, of which three were identified as the most probable by docking studies and two were independently synthesized for verification [1]. An HPLC-DAD method was developed and validated according to ICH Q2 and M10 criteria for monitoring the compound and its metabolites, with detection at 272 and 279 nm using a phenyl-hexyl column [1]. This level of metabolic characterization is absent from publicly available data for the corresponding 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analogs of this pyrrole-hydrazone series, providing a meaningful advantage for lead optimization programs that require early ADME profiling.

Drug metabolism Biotransformation CYP450 ADME Neuroprotective

Physicochemical Differentiation: LogP and Electronic Profile Distinguish 4-Bromophenyl from 4-Chlorophenyl and 4-Fluorophenyl Analogs

The para-bromine atom imparts a distinct lipophilicity and electronic profile to 5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid compared to its halogen-substituted analogs. The compound has a predicted LogP of 1.71 (Chemsrc) to 3.14 (Chemscene), with a predicted pKa of 4.25 ± 0.10 for the carboxylic acid group . The bromine atom (Hammett σₚ = +0.23) exerts a moderate electron-withdrawing inductive effect that is intermediate between chlorine (σₚ = +0.23) and iodine (σₚ = +0.18), yet its larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl and 1.47 Å for F) and higher polarizability contribute to enhanced hydrophobic interactions in protein binding pockets. This property was leveraged in HIV-1 gp120 antagonist design, where para-Br and para-Cl substituted phenyl NBD compounds achieved the best binding affinity (Kd = 2.2 μM and 3.7 μM, respectively) [1]. The 4-bromophenyl variant thus occupies a unique position in the halogen series: more lipophilic than chloro and fluoro analogs (favoring membrane permeability and hydrophobic pocket occupancy), yet retaining sufficient aqueous solubility for formulation due to the ionizable carboxylic acid.

Physicochemical properties Lipophilicity Medicinal chemistry design SAR

Verified Application Scenarios for 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic Acid Grounded in Differential Evidence


Medicinal Chemistry: Synthesis of MAO-B Inhibitor Libraries for Parkinson's Disease Drug Discovery

Researchers developing next-generation MAO-B inhibitors for Parkinson's disease should prioritize 5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid as the core scaffold for hydrazide–hydrazone derivatization. Evidence demonstrates that ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate (compound 12) inhibited hMAOB by 50%, comparable to the clinical reference selegiline, while exhibiting the lowest neurotoxicity and highest neuroprotection across three oxidative stress models (6-OHDA, t-BuOOH, Fe²⁺/AA-induced lipid peroxidation) in rat brain subcellular fractions [1]. The free carboxylic acid serves as the optimal starting material for synthesizing this and related hydrazide derivatives via standard amide coupling chemistry.

Antiviral Drug Discovery: Key Intermediate for HIV-1 gp120 Entry Inhibitor Synthesis

5-Arylpyrrole-2-carboxylic acids are established key intermediates in the synthesis of NBD-series HIV-1 entry inhibitors (e.g., NBD-11021, NBD-14010) that target the Phe43 cavity of gp120 [1]. The para-bromophenyl variant provides a critical synthetic handle for late-stage diversification via Suzuki–Miyaura cross-coupling, enabling parallel library synthesis without requiring N–H protection/deprotection steps [2]. Published three-step gram-scale synthetic routes from pyrrole are available, with products obtainable without chromatographic purification, making this scaffold compatible with medicinal chemistry scale-up workflows [1].

Antioxidant and Cytoprotective Agent Development: Scaffold for Radical-Scavenging Hydrazone Design

For programs targeting oxidative stress-related pathologies, 5-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid derivatives have demonstrated reproducible best-in-series radical scavenging activity. Compounds 7d and 8d were the top performers among ten hydrazide–hydrazone derivatives in both DPPH and ABTS assays, with DFT calculations confirming the highest HOMO energies and best electron-donation capacities [1]. In a cellular H₂O₂-induced oxidative stress model on SH-SY5Y neuroblastoma cells, compound 7d showed the lowest toxicity and highest cytoprotection. Independently, compound 4d was identified as the least cytotoxic on HepG2 cells with the best overall safety and antioxidant profile [2]. Researchers should select the 4-bromophenyl variant over other aryl-substituted pyrrole-2-carboxylic acids when antioxidant activity is a primary or secondary design criterion.

ADME and Drug Metabolism Studies: Pre-Characterized Metabolic Pathway for Lead Optimization

Drug metabolism and pharmacokinetics (DMPK) teams can leverage the pre-existing, fully validated biotransformation pathway for the 5-(4-bromophenyl)-pyrrole chemotype. The metabolic fate of compound 11b—a neuroprotective candidate derived from this scaffold—has been comprehensively characterized: four CYP450 isoforms (1A2, 2C9, 3A4, 2C8) were identified in Phase I metabolism, 12 metabolites predicted, and a validated HPLC-DAD method established per ICH Q2 and M10 guidelines for quantitative bioanalysis [1]. This pre-existing ADME knowledge base significantly reduces the method development burden for teams advancing this chemotype through lead optimization, providing a time and cost advantage over analogs requiring de novo metabolic characterization.

Quote Request

Request a Quote for 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.